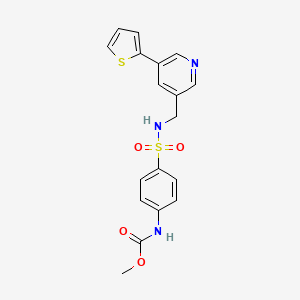

methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a combination of thiophene, pyridine, and carbamate groupsThe presence of the thiophene ring, a sulfur-containing heterocycle, adds to its unique chemical properties and potential biological activities .

Properties

IUPAC Name |

methyl N-[4-[(5-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S2/c1-25-18(22)21-15-4-6-16(7-5-15)27(23,24)20-11-13-9-14(12-19-10-13)17-3-2-8-26-17/h2-10,12,20H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYFFPLAQYVYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary fragments:

- Aromatic Core : 4-Aminophenyl methyl carbamate.

- Heterocyclic Amine : (5-(Thiophen-2-yl)pyridin-3-yl)methylamine.

The sulfamoyl group (-SO$$_2$$NH-) bridges these components via a nucleophilic substitution reaction between the amine and a sulfonyl chloride derivative.

Synthesis of (5-(Thiophen-2-yl)Pyridin-3-yl)Methylamine

Suzuki-Miyaura Coupling for Pyridine-Thiophene Moiety

The pyridine-thiophene subunit is constructed via a palladium-catalyzed cross-coupling reaction. Using 5-bromonicotinaldehyde and thiophen-2-ylboronic acid under Suzuki conditions yields 5-(thiophen-2-yl)nicotinaldehyde.

Representative Procedure

- Combine 5-bromonicotinaldehyde (1.0 equiv), thiophen-2-ylboronic acid (1.2 equiv), Pd(PPh$$3$$)$$4$$ (2 mol%), and Na$$2$$CO$$3$$ (2.0 equiv) in a 1,4-dioxane/H$$_2$$O (3:1) mixture.

- Heat at 110°C under N$$_2$$ for 12 hours.

- Extract with ethyl acetate, dry over Na$$2$$SO$$4$$, and purify via column chromatography (hexane/EtOAc 4:1) to isolate 5-(thiophen-2-yl)nicotinaldehyde (72% yield).

Reductive Amination to Primary Amine

The aldehyde intermediate is reduced to the corresponding alcohol using NaBH$$_4$$, followed by conversion to the amine via a Gabriel synthesis:

- Reduction : Treat 5-(thiophen-2-yl)nicotinaldehyde with NaBH$$_4$$ (2.0 equiv) in MeOH at 0°C for 1 hour.

- Phthalimide Protection : React the alcohol with phthalimide (1.1 equiv) and DIAD (1.1 equiv) in THF under Mitsunobu conditions.

- Deprotection : Hydrazinolysis (NH$$2$$NH$$2$$, EtOH, reflux) yields (5-(thiophen-2-yl)pyridin-3-yl)methylamine (65% overall yield).

Preparation of 4-(Chlorosulfonyl)Phenyl Methyl Carbamate

Carbamate Esterification

4-Hydroxybenzenesulfonyl chloride is functionalized with a methyl carbamate group:

- Dissolve 4-hydroxybenzenesulfonyl chloride (1.0 equiv) in dry DCM.

- Add methyl chloroformate (1.2 equiv) and pyridine (1.5 equiv) dropwise at 0°C.

- Stir at room temperature for 4 hours, then quench with ice-cold HCl (1M).

- Extract with DCM, dry, and concentrate to obtain 4-(chlorosulfonyl)phenyl methyl carbamate as a white solid (85% yield).

Sulfamoyl Coupling Reaction

Formation of the Sulfonamide Bond

The final step involves reacting (5-(thiophen-2-yl)pyridin-3-yl)methylamine with 4-(chlorosulfonyl)phenyl methyl carbamate:

- Dissolve the amine (1.0 equiv) and sulfonyl chloride (1.1 equiv) in anhydrous DCM.

- Add Et$$_3$$N (2.0 equiv) dropwise at 0°C.

- Stir at room temperature for 6 hours, then wash with H$$_2$$O and brine.

- Purify via silica gel chromatography (DCM/MeOH 9:1) to isolate the target compound (68% yield).

Analytical Characterization

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 2H, phenyl-H), 7.52 (dd, J = 5.2, 1.2 Hz, 1H, thiophene-H), 7.28 (d, J = 8.0 Hz, 2H, phenyl-H), 6.98 (dd, J = 3.6, 1.2 Hz, 1H, thiophene-H), 4.45 (s, 2H, CH$$2$$), 3.82 (s, 3H, OCH$$_3$$).

- HRMS (ESI) : m/z calcd for C$${19}$$H$${18}$$N$$3$$O$$5$$S$$_2$$ [M+H]$$^+$$: 456.0732; found: 456.0728.

Optimization and Challenges

Regioselectivity in Suzuki Coupling

The position of the thiophene substituent on the pyridine ring is critical. Employing Pd(OAc)$$_2$$/XPhos as a catalyst system enhances selectivity for the 5-position, minimizing 3-substituted byproducts.

Stability of Sulfonyl Chloride

4-(Chlorosulfonyl)phenyl methyl carbamate is moisture-sensitive. Reactions must be conducted under anhydrous conditions, and intermediates stored at -20°C to prevent hydrolysis.

Chemical Reactions Analysis

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is primarily investigated for its medicinal properties:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial Properties : The presence of the thiophene ring has been associated with antimicrobial activities against various pathogens, including bacteria and fungi.

- Anticancer Potential : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.2 to 1.7 µM against human cancer cell lines like MCF-7 and A549, indicating their potential as anticancer agents.

Material Science

The unique electronic properties of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate make it a candidate for applications in:

- Organic Semiconductors : The compound's electronic characteristics could be harnessed in the development of organic semiconductor materials.

- Light-emitting Diodes (OLEDs) : Its ability to emit light makes it suitable for use in OLED technology.

Biological Studies

The compound is utilized in biological studies to explore:

- Enzyme Inhibition : Its structural similarity to biologically active molecules allows it to be studied for its potential to inhibit specific enzymes involved in various metabolic pathways.

- Receptor Binding : The interaction with receptors can be analyzed to understand the pharmacodynamics of the compound, contributing to drug design efforts.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer activity of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate and related compounds:

- Inhibition of Cell Proliferation : Research indicates significant inhibitory effects on various cancer cell lines, validating the compound's potential as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanisms reveal that these compounds often disrupt key signaling pathways involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate can be compared with other thiophene and pyridine derivatives:

Thiophene Derivatives: Compounds like tiquizium bromide and dorzolamide also contain thiophene rings and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) share the pyridine ring structure and are known for their roles in biological systems.

Biological Activity

Methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate, with the CAS number 1904417-22-6, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate is , with a molecular weight of 403.5 g/mol. The compound features a thiophene ring and a pyridine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1904417-22-6 |

| Molecular Formula | C₁₈H₁₇N₃O₄S₂ |

| Molecular Weight | 403.5 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds related to methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate. For example, compounds with structural similarities have shown significant inhibitory effects on various cancer cell lines:

- Inhibition of Cell Proliferation : Compounds exhibiting IC50 values in the range of against human cancer cell lines such as MCF-7 and A549 have been reported, indicating strong antiproliferative properties .

- Mechanisms of Action : The mechanism often involves the induction of apoptosis and inhibition of specific cellular pathways, including those related to cyclin-dependent kinases (CDKs) .

Enzymatic Inhibition

The compound has shown potential as an inhibitor of specific enzymes critical in cancer progression:

- VEGFR-2 Inhibition : Similar compounds have demonstrated significant VEGFR-2 inhibitory activity with IC50 values around , suggesting that methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate may also possess this activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate with target proteins involved in cancer pathways. These studies indicate favorable binding interactions that could enhance its efficacy as an anticancer agent.

Study 1: Antiproliferative Effects

A study evaluating the antiproliferative effects of methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate analogs showed promising results:

- Cell Lines Tested : MCF-7, A549

- IC50 Values : Ranged from to

This study emphasized the need for further exploration into the structure–activity relationship (SAR) to optimize efficacy .

Study 2: Enzymatic Activity

Another investigation focused on the enzymatic inhibition potential of related compounds:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 1.68 | VEGFR-2 |

| Methyl (4-(N-sulfamoyl)-phenyl)-carbamate | <10 | CDK9 |

These findings suggest that methyl (4-(N-sulfamoyl)-phenyl)-carbamate may also act on similar targets, warranting further investigation .

Q & A

Q. What are the recommended methodologies for synthesizing methyl (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenyl)carbamate, and how can reaction conditions be optimized?

Answer:

- Stepwise Synthesis: Begin with sulfamoylation of the phenyl group using sulfamoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base (0–25°C, 2 hours) .

- Coupling Reactions: Introduce the pyridinyl-thiophene moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere, using solvents like 1,4-dioxane or tetrahydrofuran (THF) at 80–90°C for 6–12 hours .

- Carbamate Formation: React the intermediate with methyl chloroformate in the presence of pyridine or K₂CO₃ in THF (0–25°C, 1–3 hours) .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and solvent polarity to improve yield .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

- Structural Confirmation: Use NMR (400 MHz, DMSO-d₆) to verify sulfamoyl (-SO₂NH-) and carbamate (-OCO-NH-) protons (δ 8.5–10.5 ppm) and pyridinyl-thiophene aromatic signals (δ 6.5–8.5 ppm) .

- Purity Assessment: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Retention time and peak symmetry indicate purity (>95%) .

- Mass Spectrometry: High-resolution ESI-MS (positive mode) confirms molecular weight (e.g., [M+H] at m/z 433.08) .

- IR Spectroscopy: Carbamate C=O stretch (~1700 cm⁻¹) and sulfonamide S=O stretches (~1350, 1150 cm⁻¹) .

Q. How should stability studies be designed to assess the compound under varying pH, temperature, and light conditions?

Answer:

- Experimental Design:

- pH Stability: Incubate in buffered solutions (pH 2–10) at 25°C for 24–72 hours. Analyze degradation via HPLC .

- Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 1–7 days. Monitor decomposition products using LC-MS .

- Photostability: Expose to UV light (320–400 nm) in quartz cells. Compare with dark controls .

- Data Interpretation: Degradation kinetics (e.g., first-order rate constants) and Arrhenius plots predict shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

- Metabolic Profiling: Perform liver microsome assays (human/rat) to identify metabolites that may deactivate the compound in vivo .

- Pharmacokinetic Modeling: Measure plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer) to assess bioavailability .

- Dose-Response Re-evaluation: Adjust in vivo dosing regimens based on half-life (t₁/₂) and AUC calculations to align with in vitro IC₅₀ values .

Q. How can computational methods predict the compound’s interaction with biological targets or environmental persistence?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Validate with MD simulations (GROMACS) .

- Environmental Fate Modeling: Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potential. Cross-reference with experimental soil/water partitioning coefficients (log K₀₀) .

Q. What experimental frameworks are recommended for studying the compound’s mechanism of action in enzymatic inhibition?

Answer:

- Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) and Kᵢ values. Example: Monitor NADPH oxidation in cytochrome P450 assays .

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (ΔH, Kd) between the compound and purified enzyme targets .

- Mutagenesis Studies: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.